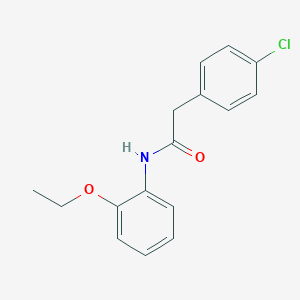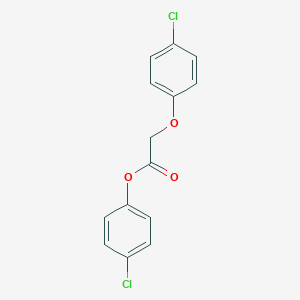
4-Chlorophenyl (4-chlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl (4-chlorophenoxy)acetate, also known as CPPOA, is a chemical compound that has been widely used in scientific research. It is an ester of chlorophenoxyacetic acid and is commonly used as a substrate for enzymes in biochemical assays. CPPOA has been used in various studies to investigate the mechanism of action of enzymes, as well as to study the biochemical and physiological effects of different compounds.
Mecanismo De Acción
4-Chlorophenyl (4-chlorophenoxy)acetate acts as a substrate for enzymes that catalyze the oxidation of phenols to quinones. The reaction involves the transfer of electrons from the phenol to the enzyme, which then reacts with oxygen to form a quinone. The mechanism of action of 4-Chlorophenyl (4-chlorophenoxy)acetate has been extensively studied in various enzyme systems.
Efectos Bioquímicos Y Fisiológicos
4-Chlorophenyl (4-chlorophenoxy)acetate has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cells, leading to the generation of reactive oxygen species. 4-Chlorophenyl (4-chlorophenoxy)acetate has also been shown to inhibit the activity of certain enzymes, including glutathione peroxidase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chlorophenyl (4-chlorophenoxy)acetate has several advantages as a substrate for enzyme assays. It is stable and has a long shelf life, making it easy to handle and store. 4-Chlorophenyl (4-chlorophenoxy)acetate is also readily available and relatively inexpensive. However, 4-Chlorophenyl (4-chlorophenoxy)acetate is a toxic compound and requires careful handling. It is also not suitable for all enzyme systems and may not be suitable for certain types of assays.
Direcciones Futuras
There are several future directions for research involving 4-Chlorophenyl (4-chlorophenoxy)acetate. One area of research could be the development of new enzyme assays using 4-Chlorophenyl (4-chlorophenoxy)acetate as a substrate. Another area of research could be the investigation of the mechanism of action of different compounds using 4-Chlorophenyl (4-chlorophenoxy)acetate as a model substrate. Additionally, the study of the biochemical and physiological effects of 4-Chlorophenyl (4-chlorophenoxy)acetate on different cell types could also be an area of future research.
Métodos De Síntesis
4-Chlorophenyl (4-chlorophenoxy)acetate can be synthesized using various methods, including esterification of chlorophenoxyacetic acid with chlorophenol in the presence of a catalyst. Another method involves the reaction of chlorophenoxyacetic acid with thionyl chloride followed by the reaction with chlorophenol. The synthesis of 4-Chlorophenyl (4-chlorophenoxy)acetate requires careful handling as it is a toxic compound.
Aplicaciones Científicas De Investigación
4-Chlorophenyl (4-chlorophenoxy)acetate has been used in various scientific research applications, including enzyme assays, drug discovery, and pharmacology. It is commonly used as a substrate for enzymes such as peroxidases, laccases, and tyrosinases. 4-Chlorophenyl (4-chlorophenoxy)acetate has also been used to study the mechanism of action of different compounds, including herbicides and pesticides.
Propiedades
Número CAS |
62095-40-3 |
|---|---|
Nombre del producto |
4-Chlorophenyl (4-chlorophenoxy)acetate |
Fórmula molecular |
C14H10Cl2O3 |
Peso molecular |
297.1 g/mol |
Nombre IUPAC |
(4-chlorophenyl) 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2 |
Clave InChI |
ZHFUIQPOLJKHGH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



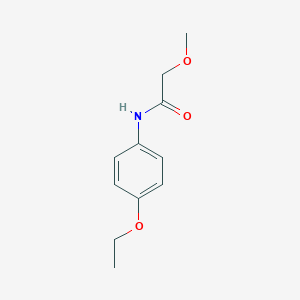
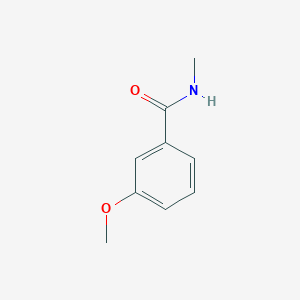
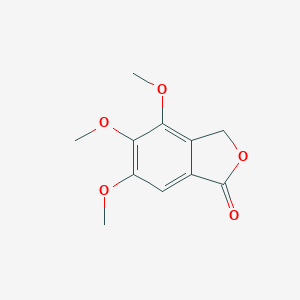
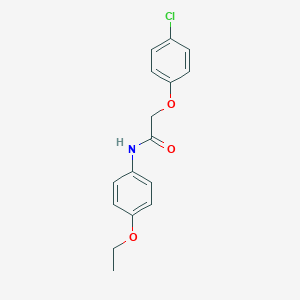
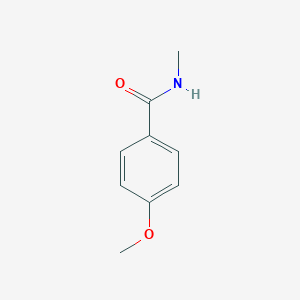
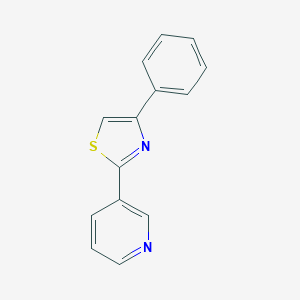
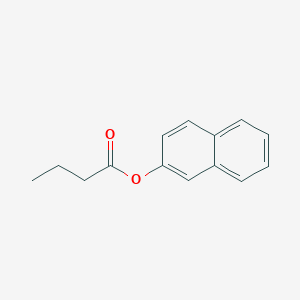
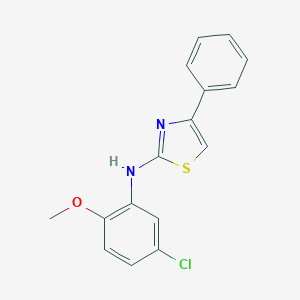

![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)

